N-Decylaminoethanol
Overview
Description
N-Decylaminoethanol, also known as this compound, is an organic compound with the molecular formula C12H27NO. It is a lipidic amino alcohol that has garnered interest due to its various applications in scientific research and industry. This compound is characterized by its ability to interact with membrane lipids, making it useful in a range of biological and chemical studies .
Biochemical Analysis
Biochemical Properties
2-(Decylamino)ethanol is known for its role in the antileishmanial activity of lipidic amino alcohols . It interacts with the membrane lipids of the parasite Leishmania, which are parasitic protozoans that can cause ulcerative skin diseases in vertebrates .
Cellular Effects
It is known that lipidic amino alcohols, such as 2-(Decylamino)ethanol, interact with the membrane lipids of parasites, suggesting that it may influence cell function by altering membrane properties .
Molecular Mechanism
It is known to be involved in the antileishmanial activity of lipidic amino alcohols, suggesting that it may exert its effects at the molecular level by interacting with membrane lipids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Decylaminoethanol typically involves the reaction of decylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{C}2\text{H}4\text{O} + \text{C}{10}\text{H}{21}\text{NH}2 \rightarrow \text{C}{12}\text{H}_{27}\text{NO} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and the use of catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Decylaminoethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-Decylaminoethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its interactions with membrane lipids and its potential effects on cellular processes.
Industry: It is used in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of N-Decylaminoethanol involves its interaction with membrane lipids. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. In the context of its antileishmanial activity, this compound disrupts the membrane integrity of the parasite, leading to its death .
Comparison with Similar Compounds
2-(Octylamino)ethanol: Similar structure but with an octyl group instead of a decyl group.
2-(Dodecylamino)ethanol: Similar structure but with a dodecyl group.
2-(Hexylamino)ethanol: Similar structure but with a hexyl group.
Comparison: N-Decylaminoethanol is unique due to its specific chain length, which influences its interaction with lipid membranes. Compared to shorter or longer chain analogs, it may have different effects on membrane fluidity and permeability, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
2-(decylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-13-11-12-14/h13-14H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNIZPXBKOEEGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398898 | |
Record name | 2-(decylamino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15196-28-8 | |
Record name | 2-(decylamino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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